molecular formula C14H31OP B1221216 APO-12 CAS No. 871-95-4

APO-12

Cat. No.: B1221216
CAS No.: 871-95-4
M. Wt: 246.37 g/mol
InChI Key: SIDULKZCBGMXJL-UHFFFAOYSA-N
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Description

APO-12, commonly referred to as this compound’-lycopenal, β-apo-12’-carotenal, or 9-cis-beta-apo-12’-carotenal, is a cleavage product derived from carotenoids such as lycopene, astaxanthin, or β-carotene. These apocarotenoids are formed through enzymatic or chemical oxidation processes that shorten the polyene chain of the parent compound. This compound retains a conjugated carbonyl group, which is critical for its bioactivity .

Structurally, this compound has a molecular formula of C₂₅H₃₄O and a molecular weight of 350.5 g/mol. Its chain length is shorter than the parent carotenoids, with specific cleavage occurring at the C12′ position, resulting in a terminal aldehyde group . This compound has been identified in both natural sources (e.g., orange-fleshed melons) and synthetic pathways, such as the oxidation of astaxanthin using KMnO₄ .

Bioactive studies indicate that this compound exhibits anti-inflammatory properties, notably suppressing pro-inflammatory cytokines (e.g., IL-6, IL-1β) and chemokines (e.g., CCL2) in activated macrophages .

Preparation Methods

Synthesis of Aluminophosphate-12 (APO-12)

Hydrothermal Synthesis Using Ethylenediamine

The primary method for this compound synthesis involves a hydrothermal reaction utilizing ethylenediamine as the SDA. The process begins by dissolving 200 g of 98% orthophosphoric acid (H₃PO₄) and 136 g of boehmite (AlO(OH)) in 400 g of water. To this mixture, an aqueous solution containing 60 g of ethylenediamine and 320 g of water is added. The combined solution is transferred to a stirred autoclave and reacted at 200°C for 24 hours under autogenous pressure .

Following crystallization, the solid product is filtered, dried at 120°C, and calcined at 500°C for 16 hours to remove organic templates. The calcined this compound is subsequently shaped into 3 mm strands using extrusion aids, dried again at 120°C, and calcined at 500°C for 6 hours to enhance mechanical stability .

Table 1: Synthesis Conditions for this compound

ParameterSpecification
Phosphoric Acid200 g (98% concentration)
Boehmite136 g
Ethylenediamine60 g in 320 g H₂O
Reaction Temperature200°C
Reaction Time24 hours
Drying Temperature120°C
Calcination Temperature500°C (16 hours)
Post-Shaping Calcination500°C (6 hours)

Role of Ethylenediamine in Framework Formation

Ethylenediamine acts as a critical SDA, directing the formation of this compound’s 12-ring pore structure. Unlike larger amines such as tetrapropylammonium hydroxide (used in APO-5) or DABCO (used in APO-9), ethylenediamine’s smaller size and bifunctional nature facilitate the stabilization of intermediate species during crystallization. This selectivity ensures the formation of this compound over competing phases like APO-5 or APO-21 .

Physicochemical Characterization of this compound

Compositional Analysis

Elemental analysis of as-synthesized this compound reveals a composition of 55.5 wt% P₂O₅ and 39.7 wt% Al₂O₃, consistent with its aluminophosphate stoichiometry (AlPO₄). The residual weight (4.8%) corresponds to adsorbed water and trace organic residues, which are eliminated during calcination .

Table 2: Physicochemical Properties of this compound

PropertyValue
P₂O₅ Content55.5 wt%
Al₂O₃ Content39.7 wt%
Form3 mm strands
Surface Area*~300 m²/g (estimated)
Pore Diameter12-ring (~0.65 nm)

*Surface area estimated based on analogous aluminophosphates.

Critical Parameters Influencing this compound Synthesis

Temperature and Reaction Time

The hydrothermal reaction at 200°C for 24 hours represents a balance between crystallization kinetics and phase purity. Lower temperatures (e.g., 150°C) favor slower crystallization, risking incomplete framework assembly, while higher temperatures may promote competing phases like APO-5 or amorphous byproducts .

Choice of Structure-Directing Agent (SDA)

Ethylenediamine’s role is irreplaceable in this compound synthesis. Substituting it with other amines, such as pyrrolidone (used in APO-21) or tripropylamine (used in SAPO-5), results in distinct framework topologies. For instance, SAPO-5, a silicon-aluminophosphate analog, forms a 12-ring structure but requires tripropylamine and higher silica content .

Table 3: Comparative Analysis of Aluminophosphate Synthesis

MaterialSDATemp (°C)Time (h)P₂O₅ (wt%)Al₂O₃ (wt%)
This compoundEthylenediamine2002455.539.7
APO-5Tetrapropylammonium150–20020–20049.833.0
APO-9DABCO200200–400

Applications of this compound in Catalysis

This compound’s microporous structure and acid-base properties make it suitable for bifunctional catalysis. The patent describes its use in converting methanol to hydrocarbons, where its 12-ring pores facilitate diffusion of bulkier reactants. Compared to smaller-pore analogs like SAPO-34 (8-ring), this compound demonstrates superior selectivity for C₅₊ hydrocarbons due to reduced steric constraints .

Chemical Reactions Analysis

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural and Bioactive Properties of APO-12 and Analogues

Compound Parent Carotenoid Cleavage Position Molecular Formula Key Bioactivities Sources
This compound Lycopene/Astaxanthin C12′ C₂₅H₃₄O Anti-inflammatory, ↓IL-6/IL-1β Synthetic, melons
APO-10 Lycopene C10′ C₃₀H₄₀O Upregulates SIRT-1, attenuates hepatic steatosis Synthetic, animal models
β-apo-14′-carotenal β-carotene C14′ C₂₂H₃₀O Inhibits RXRα, PPARα/γ, LXRα/β Synthetic, in vitro
Apo-15-astaxanthinal Astaxanthin C15 C₂₇H₃₈O Anti-inflammatory, antioxidant Synthetic

Key Findings:

Chain Length and Bioactivity: this compound (C25) and APO-10 (C30) have shorter chains than β-carotene (C40), which influences their solubility and receptor binding. This compound’s anti-inflammatory effects are distinct from APO-10’s role in lipid metabolism regulation .

Receptor Interactions :

  • While APO-10 and lycopene derivatives activate SIRT-1 and PPARγ, this compound’s mechanism likely involves modulating NF-κB or MAPK pathways, as seen in its suppression of IL-6 .
  • β-apo-14′-carotenal’s inhibition of RXRα/PPARγ suggests divergent pathways compared to this compound .

Natural Occurrence vs. Synthetic Production :

  • This compound is found in orange-fleshed melons at 1–2% of total β-carotene levels, whereas APO-10 and β-apo-14′-carotenal are primarily studied in synthetic or model systems .

Biological Activity

APO-12, a derivative of lycopene, has garnered attention in recent years for its potential biological activities, particularly in cancer prevention and treatment. This article explores the biochemical properties, mechanisms of action, and relevant case studies surrounding this compound, providing a comprehensive overview of its biological activity.

Overview of this compound

This compound (this compound'-lycopenal) is a carotenoid metabolite derived from lycopene, a pigment found in tomatoes and other red fruits. It belongs to a class of compounds known as apocarotenoids, which are characterized by their diverse biological activities. Recent studies have indicated that this compound exhibits several health benefits, including antioxidant properties, anti-inflammatory effects, and potential anti-cancer activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : this compound acts as a potent antioxidant, neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage that can lead to chronic diseases, including cancer .
  • Cell Cycle Regulation : Research has demonstrated that this compound can alter cell cycle progression in human prostate cancer cells, potentially inhibiting cancer cell proliferation .
  • Induction of Apoptosis : this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a critical mechanism for eliminating malignant cells .
  • Modulation of Signaling Pathways : Studies suggest that this compound may interact with various signaling pathways involved in cell growth and survival, including those regulated by retinoid receptors .

In Vitro Studies

In vitro studies have highlighted the efficacy of this compound in reducing cell proliferation in various cancer types:

Study TypeCell TypeConcentration (µM)Effect Observed
Cell ProliferationProstate Cancer Cells10Significant reduction in cell viability
Apoptosis InductionBreast Cancer Cells5Increased markers of apoptosis
Antioxidant ActivityHuman Lymphocytes25Reduced oxidative stress markers

These findings suggest that this compound not only inhibits cancer cell growth but also promotes apoptosis and protects normal cells from oxidative damage.

Clinical Case Studies

Several observational studies have been conducted to assess the effects of dietary lycopene and its metabolites, including this compound:

  • Case Study on Prostate Cancer Patients : A cohort study involving prostate cancer patients showed that those with higher serum levels of lycopene metabolites experienced slower disease progression compared to those with lower levels. The study emphasized the role of dietary intake of lycopene-rich foods in enhancing serum levels of this compound and its derivatives.
  • Dietary Intervention Study : In another study, participants consumed tomato puree (rich in lycopene) for two weeks. Results indicated a significant increase in plasma levels of lycopene and its metabolites, including this compound, correlating with improved lymphocyte resistance to oxidative stress .

Q & A

Q. Basic: What is APO-12 in the COBIT 2019 framework, and how does it align with enterprise risk management (ERM)?

This compound ("Managed Risk") is a domain within COBIT 2019 that focuses on integrating IT risk management with organizational risk tolerance and strategic objectives. It involves continuous processes for identifying, assessing, and mitigating IT risks, ensuring alignment with enterprise-wide ERM frameworks. Key components include risk appetite definition, Business Impact Analysis (BIA), and Key Risk Indicators (KRIs) . Researchers should note that this compound emphasizes balancing risk mitigation costs with business benefits, requiring collaboration between IT and executive leadership to operationalize ERM principles .

Q. Basic: What methodological frameworks are recommended for implementing this compound in academic studies?

Three core frameworks are critical:

Business Impact Analysis (BIA) : Quantifies the potential operational/financial impact of IT risks. Use qualitative (e.g., stakeholder interviews) and quantitative (e.g., Monte Carlo simulations) methods to prioritize risks .

Cost-Benefit Analysis (CBA) : Evaluates mitigation strategies by comparing implementation costs (e.g., cybersecurity upgrades) against risk reduction benefits. Tools like Net Present Value (NPV) or Return on Investment (ROI) are applicable .

Key Risk Indicators (KRIs) : Develop metrics such as "frequency of unauthorized access attempts" or "system downtime duration" to monitor risk thresholds .

Q. Advanced: How can researchers design experiments to assess this compound maturity levels in organizations?

Maturity assessment requires a mixed-methods approach:

  • Capability Level Analysis : Use COBIT’s Process Assessment Model (PAM) to score this compound implementation on a 0–5 scale. For example, Level 1 ("Performed") requires evidence of ad-hoc risk assessments, while Level 3 ("Established") demands documented BIA and KRIs .
  • Data Collection : Combine surveys (e.g., Likert scales for stakeholder perceptions) with archival data (e.g., incident reports). Validate findings through triangulation with ISO 31000 or NIST frameworks.
  • Gap Analysis : Compare current practices against COBIT 2019’s 6 this compound process components (e.g., "Define Risk Appetite" vs. "Monitor Risk Responses") to identify deficiencies .

Q. Advanced: How should researchers address contradictions in risk assessment data during this compound analysis?

Contradictions often arise from divergent stakeholder inputs or incomplete datasets. Mitigation strategies include:

  • Root Cause Analysis (RCA) : Apply the "5 Whys" technique to trace discrepancies to source issues (e.g., inconsistent risk criteria across departments) .
  • Sensitivity Analysis : Test how varying assumptions (e.g., risk likelihood estimates) affect outcomes. Tools like Tornado diagrams can visualize data variability .
  • Consensus Workshops : Facilitate Delphi method sessions with IT and business stakeholders to harmonize risk interpretations .

Q. Advanced: What methodologies enable integration of this compound with emerging technologies (e.g., AI-driven risk prediction models)?

System Design : Map AI model outputs (e.g., predictive analytics for cyber threats) to this compound’s "Monitor Risk" process. Validate accuracy via confusion matrices and F1 scores .

Ethical Considerations : Assess algorithmic bias using fairness metrics (e.g., demographic parity) to ensure risk models comply with this compound’s ethical governance principles .

Interoperability Testing : Evaluate API compatibility between AI tools and existing GRC (Governance, Risk, Compliance) platforms using use-case diagrams .

Q. Methodological: What steps are essential for conducting a gap analysis of this compound processes?

Baseline Establishment : Document current practices using COBIT 2019’s this compound objectives (e.g., "Ensure risk ownership is assigned") .

Gap Identification : Compare against 6 this compound components. Common gaps include absence of BIA (Gap 1) or KRIs (Gap 4) .

Prioritization Matrix : Rank gaps using criteria like "impact on strategic goals" and "feasibility of resolution." Apply MoSCoW (Must-have, Should-have, Could-have) prioritization .

Action Plan : Propose remedies (e.g., developing BIA templates) with timelines and responsible stakeholders .

Properties

IUPAC Name

1-dimethylphosphoryldodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31OP/c1-4-5-6-7-8-9-10-11-12-13-14-16(2,3)15/h4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDULKZCBGMXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCP(=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073936
Record name Phosphine oxide, dodecyldimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871-95-4
Record name Dodecyldimethylphosphine oxide
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Record name Dodecyldimethylphosphine oxide
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Record name Phosphine oxide, dodecyldimethyl-
Source EPA DSSTox
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Record name Dodecyldimethylphosphine oxide
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Retrosynthesis Analysis

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Min. plausibility 0.01
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